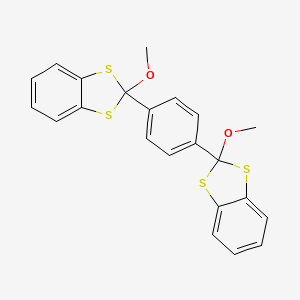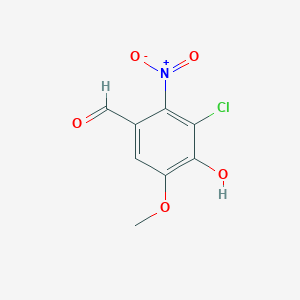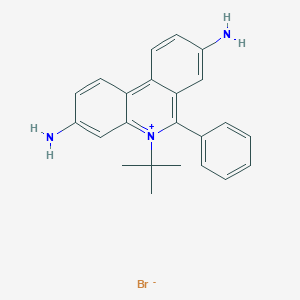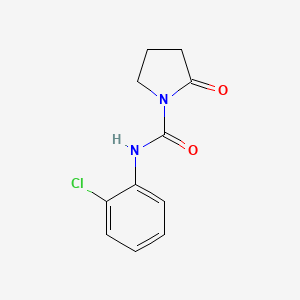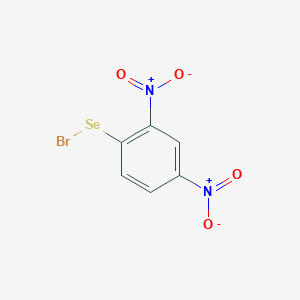
2,4-Dinitrobenzene-1-selenenyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrobenzene-1-selenenyl bromide:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: While specific industrial production methods for 2,4-Dinitrobenzene-1-selenenyl bromide are not widely documented, the general approach involves multi-step synthesis, including nitration, bromination, and selenation reactions. These steps are carried out under stringent conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrobenzene-1-selenenyl bromide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro groups activate the benzene ring towards nucleophilic attack, allowing for substitution reactions.
Oxidation and Reduction: The selenium atom can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide can be employed to oxidize the selenium center.
Major Products:
Scientific Research Applications
Chemistry: 2,4-Dinitrobenzene-1-selenenyl bromide is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds .
Biology and Medicine: Organoselenium compounds, including this compound, have been studied for their potential antioxidant properties and their role in mimicking seleno-enzymes .
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of metal selenide semiconductor materials .
Mechanism of Action
The mechanism of action of 2,4-Dinitrobenzene-1-selenenyl bromide involves its ability to undergo nucleophilic aromatic substitution reactions. The nitro groups on the benzene ring activate it towards nucleophilic attack, facilitating the formation of a Meisenheimer complex, which then undergoes further transformation to yield the final product . The selenium atom can also participate in redox reactions, altering its oxidation state and influencing the overall reactivity of the compound .
Comparison with Similar Compounds
1-Bromo-2,4-dinitrobenzene: Similar in structure but lacks the selenium atom.
2,4-Dinitrophenylhydrazine: Contains nitro groups but has a hydrazine moiety instead of selenium.
Uniqueness: 2,4-Dinitrobenzene-1-selenenyl bromide is unique due to the presence of the selenium atom, which imparts distinct redox properties and reactivity compared to other similar compounds .
Properties
CAS No. |
63155-94-2 |
|---|---|
Molecular Formula |
C6H3BrN2O4Se |
Molecular Weight |
325.97 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) selenohypobromite |
InChI |
InChI=1S/C6H3BrN2O4Se/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H |
InChI Key |
DCORJEMZALJDBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[Se]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


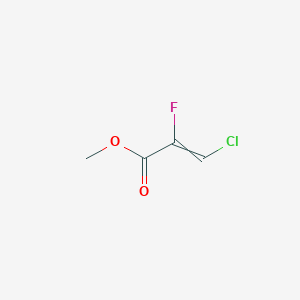
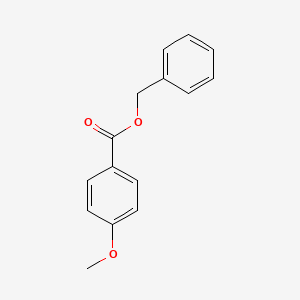

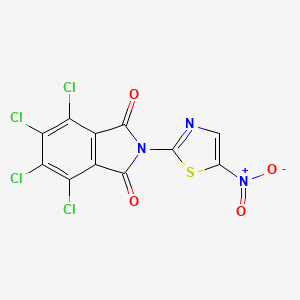
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)

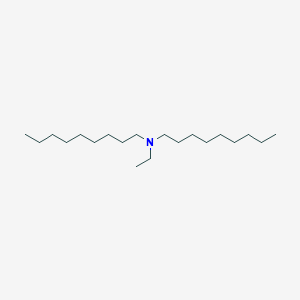
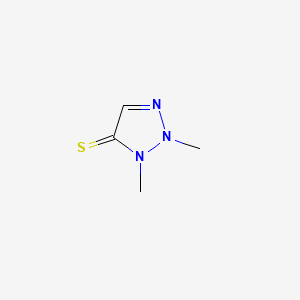
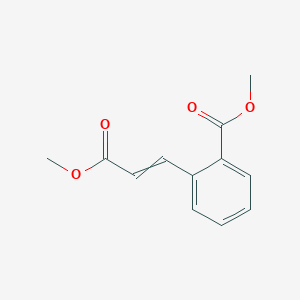
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
